molecular formula C44H62N2O11 B607936 Heneicomycin CAS No. 66170-37-4

Heneicomycin

Cat. No.: B607936
CAS No.: 66170-37-4
M. Wt: 794.98
InChI Key: VKGDSUWMXCVJEA-HYJCFLTESA-N
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Description

Heneicomycin is an antibiotic compound that belongs to the elfamycin family. It was initially isolated from cultures of Streptomyces filipinensis and is known for its antibacterial properties. The molecular formula of this compound is C44H62N2O11 . It is structurally similar to other antibiotics in the elfamycin family, such as efrotomycin and mocimycin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heneicomycin is primarily produced through fermentation processes involving specific strains of Streptomyces. The strain Streptomyces sp. GE44282 is known to co-produce this compound and Aurodox . The bioconversion of this compound to Aurodox is substrate-specific and can be achieved using both growing and resting cells of Streptomyces sp. GE44282 .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction and chromatography, to isolate the antibiotic in its pure form .

Chemical Reactions Analysis

Types of Reactions

Heneicomycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .

Major Products Formed

The major product formed from the oxidation of this compound is Aurodox, which has enhanced antibacterial properties due to the presence of the hydroxyl group at the C30 position .

Scientific Research Applications

Heneicomycin has several scientific research applications, including:

Properties

IUPAC Name

(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10+,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGDSUWMXCVJEA-ZODLGNRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(CC(C(C(O3)C=CC=CC)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3(C[C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66170-37-4
Record name Heneicomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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